Sigma-1 Receptor Affinity vs. 6,7-Dimethoxy-THIQ
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline demonstrates moderate binding affinity for the sigma-1 (σ1) receptor with a Ki of 450 nM . This contrasts sharply with benchmark 6,7-dimethoxy-THIQ derivatives such as compounds 3b, 3e, 4b, and 4e, which exhibit high-affinity sigma-2 (σ2) receptor binding with Ki values of 5–6 nM and negligible σ1 affinity [1]. The 3,3,6-trimethyl analog thus occupies a distinct pharmacological niche: it is a moderate-affinity σ1-preferring ligand, whereas the more extensively characterized 6,7-dimethoxy series are high-affinity σ2-selective ligands. This differential subtype preference is critical for experimental design in neuroscience and oncology research where σ1 versus σ2 receptor engagement drives divergent downstream signaling outcomes.
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 450 nM for σ1 receptor |
| Comparator Or Baseline | 6,7-Dimethoxy-THIQ derivatives (compounds 3b, 3e, 4b, 4e): Ki = 5–6 nM for σ2 receptor with no/low σ1 affinity |
| Quantified Difference | ~75–90-fold lower affinity than 6,7-dimethoxy analogs, but with σ1 subtype preference vs. σ2 selectivity |
| Conditions | Radioligand displacement assay using [³H]DTG in receptor binding studies (σ1: reported; σ2: Eur J Med Chem 2018) |
Why This Matters
Procurement decisions for sigma receptor-targeted research must consider subtype selectivity: 3,3,6-trimethyl-THIQ is suitable for σ1-focused studies, while 6,7-dimethoxy analogs serve σ2-targeted applications, and substituting one for the other would confound pharmacological interpretation.
- [1] Sun YT, Wang GF, Yang YQ, Jin F, Wang Y, Xie XY, Mach RH, Huang YS. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Eur J Med Chem. 2018;147:227-237. doi:10.1016/j.ejmech.2017.11.016 View Source
